molecular formula C10H12ClN B180997 N-(4-chlorobenzyl)prop-2-en-1-amine CAS No. 69957-80-8

N-(4-chlorobenzyl)prop-2-en-1-amine

Cat. No. B180997
CAS RN: 69957-80-8
M. Wt: 181.66 g/mol
InChI Key: MXLWFBBJEPONGS-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C10H12ClN . It is also known as allylamine . The compound has a molecular weight of 181.66 g/mol.


Molecular Structure Analysis

The InChI code for “N-(4-chlorobenzyl)prop-2-en-1-amine” is 1S/C10H12ClN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H . This indicates the presence of a chlorine atom attached to the benzyl group, and an amine group attached to the prop-2-en-1-amine structure .


Physical And Chemical Properties Analysis

“N-(4-chlorobenzyl)prop-2-en-1-amine” has a molecular weight of 181.66 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of New Unsaturated Amines by The Stevens Rearrangement

The research by Manukyan et al. (2018) in "Russian Journal of General Chemistry" discusses the formation of unsaturated tertiary amines as a result of Stevens 3,2-rearrangement of quaternary salts. This process involves the monoalkylation of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under specific conditions, leading to the synthesis of various amines including compounds structurally related to N-(4-chlorobenzyl)prop-2-en-1-amine (Manukyan et al., 2018).

Expedient Synthesis of N-Methyl- and N-Alkylamines using Cobalt Oxide Nanoparticles

Senthamarai et al. (2018) in "ChemCatChem" explore an efficient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the synthesis of N-methylated and N-alkylated amines. This process is significant for the synthesis and functionalization of amines, highlighting the importance of developing cost-effective methods for amine synthesis (Senthamarai et al., 2018).

Recent Progresses in Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds

Nasrollahzadeh et al. (2020) in "Molecular Catalysis" emphasize the reduction of nitro compounds for the fabrication of amines using various heterogeneous (nano)catalysts. This process is integral to organic chemistry and plays a crucial role in the synthesis of drugs, biologically active molecules, pharmaceutical products, etc. (Nasrollahzadeh et al., 2020).

Catalytic Reductive Aminations using Molecular Hydrogen for Synthesis of Different Kinds of Amines

Murugesan et al. (2020) in "Chemical Society reviews" discuss the significance of catalytic reductive aminations using molecular hydrogen for the synthesis of various amines. These reactions are essential for the sustainable production of different amines and their functionalization, highlighting the roles of homogeneous and heterogeneous catalysts in these processes (Murugesan et al., 2020).

Crystal Structure and DFT Studies on (E)-1-Benzyl-N-(4-Chlorobenzylidene)Piperidin-4-Amine

Kumar et al. (2020) in "Materials Today: Proceedings" examine the crystal structure of (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine. This study focuses on the molecular structure and theoretical calculations using density functional theory (DFT), which are essential for understanding the physical and chemical properties of such compounds (Kumar et al., 2020).

Catalytic Amination of Biomass-Based Alcohols

Pera‐Titus and Shi (2014) in "ChemSusChem" explore the amination of biomass-based alcohols. Amines are key intermediates in chemical industry applications, and this research emphasizes the importance of efficient catalytic processes for amine synthesis from renewable resources (Pera‐Titus & Shi, 2014).

Modelling Chemical Kinetics of API Synthesis with Process Optimization

Grom et al. (2016) in "Chemical Engineering Journal" delve into the optimization of active pharmaceutical ingredient (API) synthesis. Their focus on kinetic modeling and process optimization is crucial for improving productivity and scalability in pharmaceutical manufacturing, particularly for compounds like N-(4-chlorophenethyl)prop-2-en-1-aminium chloride (Grom et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWFBBJEPONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405915
Record name N-(4-chlorobenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)prop-2-en-1-amine

CAS RN

69957-80-8
Record name 4-Chloro-N-2-propen-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69957-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-chlorobenzyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Hossain, JAR Schmidt - European Journal of Inorganic …, 2020 - Wiley Online Library
A cationic [(iminophosphine)nickel(allyl)] + complex was found to be sufficiently electrophilic to activate aldehydes and N‐allylimines to undergo hydroboration with pinacolborane (…
D Portillo - 2021 - repositories.lib.utexas.edu
1,2-Diamines are a common motif found in many pharmaceutical and bioactive molecules. Current methods to access this functionality tend to be wasteful and involve multiple steps. …
Number of citations: 0 repositories.lib.utexas.edu
MI Hossain - 2020 - search.proquest.com
Transition-metal-catalyzed hydroelementation is one of the most important methods for the synthesis of functionalized molecules. Hydroboration and hydrosilylation are two important …
Number of citations: 2 search.proquest.com

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